tert-Amylamine
Overview
Description
. This compound is characterized by a methyl group attached to the second carbon of a butane chain, making it a branched amine. It is a colorless liquid with a strong, ammonia-like odor and is used in various industrial and research applications.
Mechanism of Action
Target of Action
2-Methylbutan-2-amine is a primary aliphatic amine . It is a metabolite observed in human metabolism
Mode of Action
As an amine, it can act as a bronsted base, capable of accepting a hydron from a donor . This property may influence its interaction with biological targets.
Biochemical Pathways
2-Methylbutan-2-amine is observed in cancer metabolism . .
Result of Action
As a metabolite observed in cancer metabolism , it may have implications in the cellular processes associated with cancer.
Biochemical Analysis
Biochemical Properties
2-Methylbutan-2-amine is a Bronsted base, capable of accepting a hydron from a donor . It is involved in the deamination of amine-containing molecules .
Cellular Effects
As a metabolite observed in cancer metabolism, it may have significant effects on cellular processes .
Molecular Mechanism
It is known to participate in the deamination of amine-containing molecules
Metabolic Pathways
2-Methylbutan-2-amine is involved in the metabolic pathway of deamination of amine-containing molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Amylamine can be synthesized through several methods:
Hydrogenation of Nitro Compounds: One common method involves the hydrogenation of 2-methyl-2-nitrobutane in the presence of a nickel catalyst at elevated temperatures to yield this compound.
Amination of Alcohols: Another method includes the reaction of 2-methylbutanol-2 with ammonia in the presence of a catalyst, resulting in the formation of this compound and water.
Displacement of Amines from Salts: This method involves the reaction of tert-pentylammonium bromide with sodium hydroxide to produce this compound, sodium bromide, and water.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using nitro compounds and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Amylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized compounds.
Scientific Research Applications
tert-Amylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- tert-Amylamine
- 1,1-Dimethylpropylamine
- 2-Amino-2-methylbutane
Comparison: this compound is unique due to its specific branching and position of the amine group, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in certain substitution reactions and a different metabolic profile in biological systems .
Properties
IUPAC Name |
2-methylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMWIVBBPAMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060485 | |
Record name | 2-Butanamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-39-8 | |
Record name | tert-Amylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanamine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-pentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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